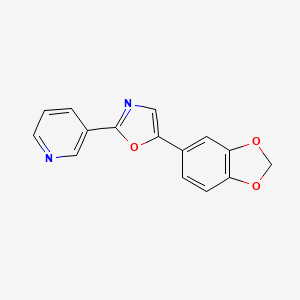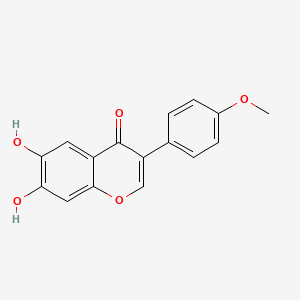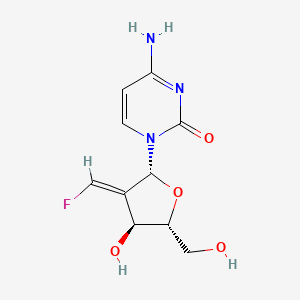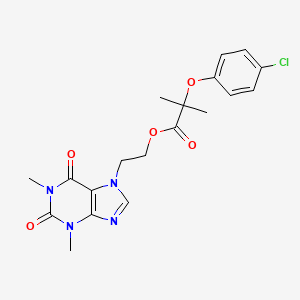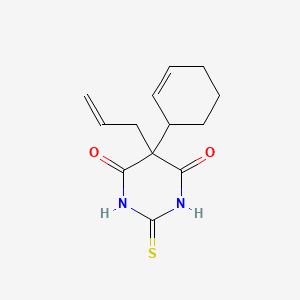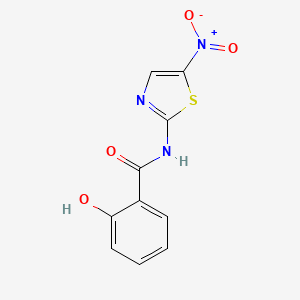
Tizoxanide
作用机制
准备方法
合成路线和反应条件
替唑沙星通过水解反应从硝唑尼特合成。 该过程涉及从硝唑尼特中去除乙酰基以形成替唑沙星 . 反应条件通常包括在水性介质中使用氢氧化钠等碱 .
工业生产方法
替唑沙星的工业生产涉及硝唑尼特的规模化水解。该工艺经过优化,确保最终产品的产率高且纯度高。 反应在受控温度和pH值的反应器中进行,以促进水解反应 .
化学反应分析
反应类型
替唑沙星会发生各种化学反应,包括:
还原: 还原反应可以将替唑沙星转化为其胺衍生物.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.
还原: 使用硼氢化钠和氢化铝锂等还原剂.
取代: 胺和硫醇等亲核试剂用于取代反应.
形成的主要产物
科学研究应用
相似化合物的比较
类似化合物
硝唑尼特: 替唑沙星的母体化合物,也是一种具有类似抗寄生虫特性的噻唑烷.
去硝基替唑沙星: 替唑沙星的衍生物,其硝基结构发生改变.
RM 4803, RM 4807, RM 4809, RM 4819: 其他噻唑烷衍生物,对厌氧菌的功效程度不同.
独特性
替唑沙星的独特性在于其对广泛的寄生虫、细菌和病毒具有广谱活性 . 它也是硝唑尼特的活性代谢物,使其成为母体化合物药理活性的关键成分 . 它能够破坏PFOR循环并诱导膜损伤,使其区别于其他抗寄生虫剂 .
属性
IUPAC Name |
2-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTZUTSGGSRHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169680 | |
| Record name | Tizoxanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173903-47-4 | |
| Record name | Tizoxanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173903-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tizoxanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173903474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tizoxanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tizoxanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIZOXANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15KFG88UOJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Studies have shown that Tizoxanide reduces cellular ATP levels in a dose-dependent manner in both uninfected and influenza A and B virus-infected Madin-Darby canine kidney (MDCK) cells []. This decrease in ATP doesn't significantly impact cell viability and appears to be reversible upon removal of this compound from the culture medium.
A: While not directly demonstrated, the reduction of cellular ATP by this compound may indirectly suppress pro-inflammatory cytokine production. This is because a decrease in ATP can activate AMP-activated protein kinase (AMPK), which has been shown to suppress the secretion of pro-inflammatory cytokines [].
ANone: this compound has the molecular formula C10H7N3O4S and a molecular weight of 269.25 g/mol.
ANone: The provided research papers primarily focus on the pharmacological aspects of this compound. Further studies are needed to evaluate its material compatibility and stability for applications beyond the biomedical field.
ANone: The provided research focuses on the antimicrobial and antiviral properties of this compound. There's no mention of catalytic activities associated with this compound.
A: Yes, computational methods, specifically molecular docking studies, have been employed to investigate the interaction of this compound with potential targets, such as the SARS-CoV-2 spike protein [].
A: Yes, researchers have combined experimental solid-state nuclear magnetic resonance (ssNMR) data with theoretical calculations to accurately determine the location of hydrogen atoms in the hydrogen bonds of crystalline this compound []. This approach provided valuable insights into the influence of intermolecular hydrogen bonding on the molecular structure of this compound in its solid state.
A: Replacing the nitro group of this compound with a bromide generally leads to decreased activity against Giardia lamblia []. Similarly, methylation or carboxylation of the benzene ring at position 3 significantly reduces activity, while methylation at position 5 completely abolishes the antiparasitic effect []. These findings highlight the importance of the nitro group and the specific substitution pattern on the benzene ring for the anti-giardial activity of this compound.
A: Researchers have explored amine salts of this compound to enhance its solubility []. These salts demonstrated improved aqueous solubility and absorption, indicating their potential for improved pharmacokinetic properties.
A: Formulation of this compound as amine salts, particularly the ethanolamine salt, has shown promise in enhancing its aqueous solubility and absorption characteristics [].
ANone: The provided research focuses on the pharmacological properties and potential applications of this compound. Information regarding specific SHE regulations would need to be obtained from relevant regulatory agencies and safety data sheets.
A: this compound is primarily metabolized in the liver to this compound glucuronide (TG) through glucuronidation [, , ].
A: The presence of food can influence the pharmacokinetic profile of this compound. Studies using physiologically-based pharmacokinetic (PBPK) modeling suggest that higher doses of Nitazoxanide might be needed when administered with food to achieve comparable plasma and lung this compound concentrations to those achieved in the fasted state [].
A: A study comparing two oral suspension formulations of Nitazoxanide (500 mg) in healthy Mexican adults showed that both formulations resulted in similar and relatively rapid absorption of this compound, with peak plasma concentrations achieved around 2-3 hours post-administration []. This suggests that Nitazoxanide is well-absorbed after oral administration and is efficiently converted to its active metabolite, this compound.
A: Several analytical methods have been developed and validated for the quantification of this compound in various biological matrices, including: * High-performance liquid chromatography (HPLC) with UV detection: This method has been used to determine this compound levels in human urine, plasma, and breast milk []. * HPLC coupled with mass spectrometry (MS/MS): This highly sensitive and specific method allows for the simultaneous quantification of this compound and its glucuronide metabolite in biological samples, such as mouse plasma []. * Ultra-performance liquid chromatography (UPLC) coupled with MS/MS: This method offers improved sensitivity and shorter analysis times compared to traditional HPLC methods and has been used for this compound quantification in human plasma []. * High-performance thin-layer chromatography (HPTLC) with densitometry: This method offers a simple, rapid, and cost-effective alternative to HPLC and has been validated for quantifying this compound in human plasma [].
A: Nitazoxanide and this compound exhibit potent activity against Helicobacter pylori, including strains resistant to metronidazole [, ]. This suggests that these compounds could be promising candidates for treating H. pylori infections, particularly those resistant to current therapies.
A: Yes, this compound demonstrates significant in vitro activity against various anaerobic bacterial species, including Bacteroides fragilis, Clostridium difficile, and Clostridium perfringens [, ].
A: Studies have demonstrated that this compound effectively inhibits Dengue virus type 2 (DENV-2) replication in Vero cells, primarily by interfering with intracellular processes like trafficking, vesicle-mediated transport, and post-translational modifications essential for viral replication [].
A: A study evaluating the potential of Nitazoxanide for H. pylori eradication found no evidence of acquired resistance after exposing strains to the drug []. This suggests that Nitazoxanide might be effective in treating infections caused by strains resistant to other commonly used antibiotics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid](/img/structure/B1683106.png)
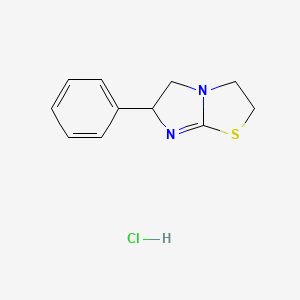
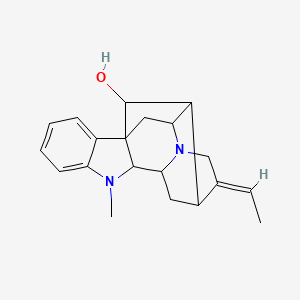
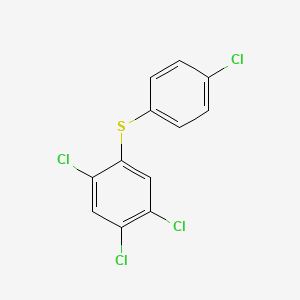
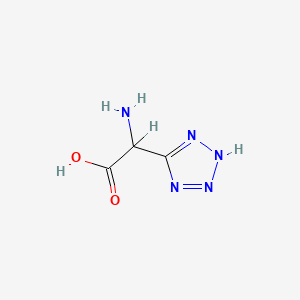
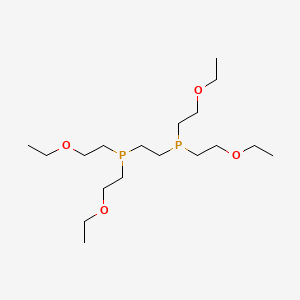
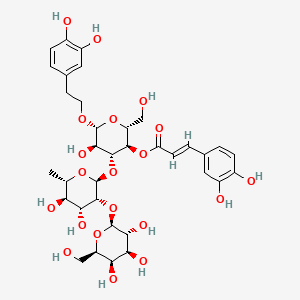
![(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B1683117.png)
